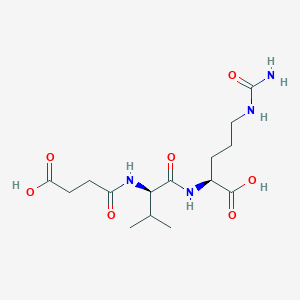

Acid-propionylamino-Val-Cit-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S)-5-(carbamoylamino)-2-[[(2R)-2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N4O7/c1-8(2)12(19-10(20)5-6-11(21)22)13(23)18-9(14(24)25)4-3-7-17-15(16)26/h8-9,12H,3-7H2,1-2H3,(H,18,23)(H,19,20)(H,21,22)(H,24,25)(H3,16,17,26)/t9-,12+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBERRTKQXJAVGW-JOYOIKCWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Valine-Citrulline (Val-Cit) Linker Chemistry and Structure

The valine-citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of antibody-drug conjugates (ADCs), facilitating the targeted delivery and conditional release of potent cytotoxic agents. Its design leverages the physiological differences between the circulatory system and the intracellular environment of tumor cells, offering a blend of stability and selective cleavage. This guide provides a detailed examination of the Val-Cit linker's chemistry, structure, mechanism of action, and the experimental protocols used for its characterization.

Core Chemistry and Structure

The Val-Cit linker is a protease-cleavable system designed for stability in the bloodstream and rapid enzymatic cleavage within the lysosomes of target cells.[1] Its fundamental structure consists of the dipeptide valine-citrulline, often connected to a self-immolative spacer, most commonly p-aminobenzyl carbamate (B1207046) (PABC).[2][][4]

-

Valine (Val): This lipophilic amino acid residue occupies the P2 position, which interacts with the S2 subsite of the Cathepsin B active site.[1][2]

-

Citrulline (Cit): This residue is positioned at the P1 site.[2] It serves as an electronic analog of arginine but its weaker basicity confers greater stability under various environmental conditions.[] Cathepsin B, a lysosomal cysteine protease often overexpressed in tumor cells, recognizes and cleaves the peptide bond on the C-terminal side of citrulline.[][]

-

PABC (p-aminobenzyl carbamate) Spacer: This self-immolative unit connects the dipeptide to the cytotoxic payload.[][] Following the enzymatic cleavage of the Val-Cit peptide bond, the PABC undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the unmodified, active drug.[4] This "traceless" release is crucial for the efficacy of many payloads.[6] The spacer also helps to mitigate steric hindrance from bulky drug payloads that might otherwise interfere with enzymatic cleavage.[]

A typical construct is often represented as Maleimide caproyl-Val-Cit-PABC (mc-VC-PABC), utilized in approved ADCs like Adcetris® and Polivy®.[2]

Mechanism of Action: Targeted Drug Release

The efficacy of a Val-Cit linked ADC relies on a multi-step intracellular process that ensures the payload is released specifically within the target cancer cell.[1]

-

Receptor-Mediated Endocytosis: The ADC circulates in the bloodstream and the monoclonal antibody component binds to a specific target antigen on the surface of a cancer cell.[1][7]

-

Internalization: Upon binding, the entire ADC-antigen complex is internalized into the cell, typically within an endosome.[1][7]

-

Lysosomal Trafficking: The endosome matures and fuses with a lysosome, an organelle containing a host of degradative enzymes, including Cathepsin B, and characterized by an acidic environment.[1][7]

-

Enzymatic Cleavage: Inside the lysosome, Cathepsin B recognizes the Val-Cit dipeptide sequence and proteolytically cleaves the amide bond between citrulline and the PABC spacer.[][7] While Cathepsin B is the primary enzyme associated with this cleavage, studies have shown that other cathepsins, such as L, S, and K, can also cleave the Val-Cit linker.[8][][10]

-

Self-Immolation and Payload Release: The cleavage event triggers the spontaneous 1,6-elimination of the PABC spacer, which releases the active cytotoxic drug in its unmodified form, allowing it to exert its cell-killing effect.[4]

Quantitative Data: Stability and Cleavage Kinetics

The performance of an ADC is critically dependent on the linker's stability in circulation and its cleavage efficiency at the target site.

Plasma Stability

The Val-Cit linker is generally very stable in human plasma, which is crucial for minimizing off-target toxicity.[4] However, a significant challenge in preclinical development is its instability in rodent plasma, particularly from mice, due to cleavage by the carboxylesterase 1c (Ces1c) enzyme.[8][10][11] This can lead to premature payload release and inaccurate assessments of an ADC's therapeutic window in mouse models.[11]

| Linker | Plasma Source | Half-life (t½) | Key Observation |

| Val-Cit-PABC | Human | ~230 days | Demonstrates high stability in human circulation.[12] |

| Phe-Lys-PABC | Human | ~30 days | Less stable than Val-Cit in human plasma.[12] |

| Val-Cit-PABC | Mouse | ~80 hours | Significantly less stable than in human plasma due to Ces1c.[12] |

| Phe-Lys-PABC | Mouse | ~12.5 hours | Also shows marked instability in mouse plasma.[12] |

| Hydrazone | Human | < Val-Cit | Val-Cit is over 100 times more stable than analogous hydrazone linkers.[4] |

Table 1: Comparative plasma stability of dipeptide linkers.

Linker Modifications to Enhance Stability

To address the issue of poor stability in rodent models, researchers have developed modified linkers. A highly effective strategy is the addition of a hydrophilic, negatively charged amino acid, such as glutamic acid, at the P3 position to create a glutamic acid-valine-citrulline (EVCit) linker.[6][11] This modification significantly increases resistance to Ces1c cleavage without impairing cleavage by Cathepsin B.[6][11]

| Linker Variant | Plasma Source | Stability Observation |

| Val-Cit (VCit) | Mouse | Prone to premature cleavage by carboxylesterase Ces1c.[6] |

| Glu-Val-Cit (EVCit) | Mouse | Exhibits exceptional long-term stability and resistance to Ces1c.[6] |

| Ser-Val-Cit (SVCit) | Mouse | Shows intermediate stability, better than VCit but less than EVCit.[13] |

| Asp-Val-Cit (DVCit) | Mouse | Shows great plasma stability, similar to EVCit.[13] |

Table 2: Impact of P3 residue modification on linker stability in mouse plasma.

Cleavage Efficiency

While specific kinetic constants are highly dependent on the overall ADC structure and assay conditions, comparative studies show differences between dipeptide sequences. For instance, the Val-Ala linker, another popular motif, is cleaved by Cathepsin B at approximately half the rate of the Val-Cit linker.[14] However, Val-Ala offers lower hydrophobicity, which can be advantageous for preventing aggregation when developing ADCs with a high drug-to-antibody ratio (DAR).[2][14]

Experimental Protocols

Characterizing the cleavage and stability of a Val-Cit linker is essential during ADC development. Below are outlines of key experimental protocols.

Protocol 1: In Vitro Cathepsin B Cleavage Assay

This assay quantifies the rate of drug release from an ADC in the presence of purified Cathepsin B.

Objective: To measure the release kinetics of a payload from a Val-Cit linker-containing ADC.

Materials:

-

ADC with Val-Cit linker

-

Recombinant Human Cathepsin B[15]

-

Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5 (DTT is a required reducing agent for Cathepsin B activity and should be added fresh).[15]

-

Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

-

HPLC or LC-MS/MS system for analysis

Methodology:

-

Enzyme Activation: Prepare a working solution of Cathepsin B in the assay buffer. Pre-incubate the solution at 37°C for approximately 15 minutes to allow for enzyme activation.[15]

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. Typical concentrations are in the micromolar range for the ADC (e.g., 1 µM) and the nanomolar range for the enzyme (e.g., 20 nM).[1]

-

Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture.

-

Incubation: Incubate the reaction at 37°C.[1]

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[1]

-

Quench Reaction: Immediately stop the reaction in the aliquot by adding a quenching solution.

-

Analysis: Analyze the samples using HPLC or LC-MS/MS to quantify the concentration of the released payload relative to the intact ADC.

-

Data Interpretation: Plot the concentration of the released payload over time to determine the cleavage rate.

Protocol 2: Plasma Stability Assay

This assay determines the rate of premature payload release from an ADC in plasma.

Objective: To evaluate the stability of the ADC linker in mouse or human plasma.

Materials:

-

ADC construct

-

Undiluted mouse or human plasma[6]

-

Phosphate-buffered saline (PBS)

-

Incubator at 37°C

-

Analytical method to detect free payload vs. intact ADC (e.g., sandwich ELISA, HIC, LC-MS)[6]

Methodology:

-

Reaction Setup: Add the ADC to undiluted mouse or human plasma to a final concentration (e.g., 1 µg/mL).[6]

-

Incubation: Incubate the mixture at 37°C.[6]

-

Time Points: At various time points (e.g., 0, 24, 48, 72 hours), collect aliquots and immediately store them at -80°C to halt any further reaction.[6]

-

Analysis: Analyze the samples to quantify the amount of intact ADC remaining or the amount of payload released. A common method is a sandwich ELISA, where one antibody captures the ADC and a second antibody detects the payload; a loss of signal over time indicates payload cleavage.[6]

-

Data Interpretation: Calculate the half-life (t½) of the ADC in plasma by plotting the percentage of intact ADC remaining versus time.

Synthesis of Val-Cit Linkers

The synthesis of Val-Cit linkers is a multi-step process that can be performed using solid-phase peptide synthesis techniques, which offer high yields and purity.[16] An alternative and high-yielding route involves six steps starting from L-Citrulline, with the PABC spacer being incorporated via HATU coupling, followed by dipeptide formation.[17] This improved methodology avoids undesirable epimerization and can achieve an overall yield of 50%.[17] The modularity of these synthetic routes allows for the introduction of various conjugation handles in the final steps, facilitating the creation of a diverse library of linkers for ADC generation.[16]

Conclusion

The Val-Cit linker represents a highly successful and robust strategy for achieving tumor-specific drug release in antibody-drug conjugates.[1] Its design, which combines high stability in systemic circulation with efficient enzymatic cleavage in the lysosomal compartment, has been validated by its inclusion in multiple FDA-approved ADCs.[16] However, challenges such as instability in rodent plasma and potential for off-target cleavage by other proteases continue to drive innovation.[18][19] The development of next-generation linkers, such as the EVCit variant, demonstrates the ongoing efforts to refine linker chemistry to improve the therapeutic index of ADCs, ultimately leading to safer and more effective cancer therapies.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]

- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Cathepsin B-Mediated Cleavage of Propionyl-Val-Cit Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic cleavage of the propionyl-Val-Cit (valine-citrulline) linker by cathepsin B, a critical mechanism for the targeted release of therapeutic payloads in antibody-drug conjugates (ADCs). This document details the underlying biochemistry, presents available kinetic data for analogous compounds, and offers detailed experimental protocols for the assessment of linker cleavage.

Introduction: The Role of Cathepsin B and Val-Cit Linkers in ADCs

Antibody-drug conjugates are a transformative class of therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells.[1] The efficacy of these conjugates hinges on the stability of the linker connecting the antibody and the payload in systemic circulation and its efficient cleavage upon internalization into the target cell.[1] Protease-cleavable linkers, particularly those sensitive to lysosomal proteases like cathepsin B, are a cornerstone of modern ADC design.[1]

Cathepsin B is a cysteine protease that is often overexpressed in various tumor types and is highly active in the acidic environment of lysosomes (pH 4.5-5.5).[1] The dipeptide sequence, valine-citrulline (Val-Cit), has been extensively validated as an effective substrate for cathepsin B.[1][2] While specific kinetic data for the N-terminally propionylated version of this linker is not extensively published, the fundamental cleavage mechanism is expected to be conserved. The propionyl group, like other N-terminal acyl modifications such as acetyl or maleimidocaproyl (Mc), serves to cap the N-terminus of the dipeptide linker.

The cleavage of the Val-Cit linker by cathepsin B occurs at the C-terminal side of the citrulline residue.[1] This enzymatic action is typically the initiating step in a multi-stage process that leads to the release of the active drug. A self-immolative spacer, commonly para-aminobenzyl carbamate (B1207046) (PABC), is often placed between the dipeptide and the drug.[1][2] Once the Cit-PABC amide bond is cleaved by cathepsin B, the resulting p-aminobenzyl alcohol intermediate undergoes a spontaneous 1,6-elimination reaction, liberating the unmodified cytotoxic payload.[1]

It is important to note that while the Val-Cit linker was initially thought to be specific for cathepsin B, further research has shown that other lysosomal cysteine proteases, including cathepsins L, S, and F, can also contribute to its cleavage.[1][3] This enzymatic redundancy can be advantageous in preventing resistance mechanisms based on the downregulation of a single protease.[1]

Quantitative Data on Dipeptide Linker Cleavage by Cathepsin B

Table 1: Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B

| Dipeptide Linker | Relative Cleavage Rate/Half-life | Enzyme(s) | Notes |

| Val-Cit | Baseline | Cathepsin B | Considered the benchmark for efficient and stable cleavage.[1] |

| Val-Ala | ~50% of Val-Cit rate | Cathepsin B | Effectively cleaved; lower hydrophobicity may reduce ADC aggregation.[1][4] |

| Phe-Lys | ~30-fold faster than Val-Cit | Isolated Cathepsin B | Rapidly cleaved by the isolated enzyme, but rates are comparable to Val-Cit in lysosomal extracts, indicating the involvement of other proteases.[1] |

| GPLG | Faster initial cleavage than Val-Cit | Cathepsin B | Showed the most rapid cleavage within the first 30 minutes of the assay.[5] |

Table 2: Michaelis-Menten Kinetic Parameters for Cathepsin B with Various Substrates

| Substrate | pH | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Z-Nle-Lys-Arg-AMC | 4.6 | 108.7 ± 11.2 | 10.5 ± 0.3 | 96,600 |

| Z-Nle-Lys-Arg-AMC | 7.2 | 114.7 ± 16.9 | 11.8 ± 0.6 | 102,900 |

| Z-Arg-Arg-AMC | 4.6 | 148.5 ± 25.1 | 2.5 ± 0.1 | 16,800 |

| Z-Arg-Arg-AMC | 7.2 | 87.7 ± 11.4 | 8.8 ± 0.4 | 100,300 |

| Z-Phe-Arg-AMC | 4.6 | 101.8 ± 17.5 | 6.5 ± 0.4 | 63,800 |

| Z-Phe-Arg-AMC | 7.2 | 118.8 ± 14.9 | 3.5 ± 0.1 | 29,500 |

Data for Z-Nle-Lys-Arg-AMC, Z-Arg-Arg-AMC, and Z-Phe-Arg-AMC are from a study on novel specific substrates for cathepsin B and are provided for comparative purposes of cathepsin B activity under different pH conditions.[6]

Signaling Pathways and Experimental Workflows

Visualizing the biological and experimental processes is crucial for a comprehensive understanding of propionyl-Val-Cit cleavage. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of cathepsin B-sensitive triggers and hydrophilic linkers on in vitro efficacy of novel site-specific antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

The Val-Cit Linker: A Cornerstone in Antibody-Drug Conjugate Development

An In-depth Technical Guide on the Discovery, History, and Application of Valine-Citrulline Linkers in Targeted Cancer Therapy

The valine-citrulline (Val-Cit) linker represents a pivotal advancement in the field of antibody-drug conjugates (ADCs), enabling the selective release of potent cytotoxic agents within tumor cells. This technology has become a cornerstone of modern ADC design, offering a delicate balance between stability in systemic circulation and efficient cleavage in the tumor microenvironment. This guide provides a comprehensive overview of the discovery, history, mechanism of action, and experimental protocols associated with Val-Cit linkers for researchers, scientists, and drug development professionals.

Discovery and Rationale: The Quest for Selective Payload Release

The concept of ADCs, often referred to as "magic bullets," dates back to the early 20th century. However, early iterations were hampered by linkers that were either too stable, preventing drug release, or too labile, causing premature release and systemic toxicity. The breakthrough came with the development of enzyme-cleavable linkers, designed to be selectively hydrolyzed by proteases that are overexpressed in the tumor microenvironment.

Pioneering work in the late 1990s and early 2000s by researchers including Dubowchik and Firestone led to the exploration of dipeptide sequences as substrates for lysosomal proteases, particularly cathepsin B.[1] Cathepsin B is a cysteine protease frequently upregulated in various cancer cells and is highly active within the acidic environment of lysosomes.[2] Through screening various dipeptide combinations, the valine-citrulline sequence emerged as a highly promising candidate.[1][] The selection of this dipeptide was based on its efficient cleavage by cathepsin B and its notable stability in human plasma.[1][4]

The quintessential Val-Cit linker system incorporates a self-immolative spacer, p-aminobenzyl carbamate (B1207046) (PABC), situated between the dipeptide and the cytotoxic payload.[2][] This complete construct, often denoted as Val-Cit-PABC, ensures that upon cleavage of the peptide bond between citrulline and PABC by cathepsin B, a cascade of electronic rearrangements leads to the traceless release of the unmodified, active drug.[2]

The Mechanism of Action: A Stepwise Journey to Cellular Demise

The therapeutic efficacy of an ADC equipped with a Val-Cit linker relies on a precise sequence of events, ensuring the targeted destruction of cancer cells while minimizing collateral damage to healthy tissues.

dot

-

Systemic Circulation and Targeting: The ADC circulates stably in the bloodstream, with the Val-Cit linker preventing premature release of the cytotoxic payload.[] The antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.[]

-

Internalization: Upon binding, the ADC-antigen complex is internalized into the cell, typically through endocytosis.

-

Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome, a cellular organelle containing a host of degradative enzymes, including cathepsin B, and characterized by an acidic pH.[]

-

Enzymatic Cleavage: Within the lysosome, the high concentration and activity of cathepsin B lead to the specific cleavage of the peptide bond between the valine and citrulline residues of the linker.[2]

-

Payload Release: The cleavage of the dipeptide initiates the self-immolation of the PABC spacer, resulting in the release of the active cytotoxic payload into the cytoplasm of the cancer cell.[2]

-

Induction of Apoptosis: The released payload then interacts with its intracellular target, such as microtubules or DNA, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis).

Quantitative Data on Linker Stability and Cleavage

The stability of the linker in plasma and its susceptibility to cleavage by the target enzyme are critical parameters for ADC efficacy and safety. The following tables summarize key quantitative data from various studies.

| Linker | Plasma Source | Stability Metric | Value | Reference |

| Val-Cit | Human | Half-life | Stable (>28 days) | [6] |

| Val-Cit | Mouse | % Intact ADC (14 days) | <5% | [6] |

| Ser-Val-Cit (SVCit) | Mouse | % Intact ADC (14 days) | ~30% | [6] |

| Glu-Val-Cit (EVCit) | Mouse | % Intact ADC (14 days) | ~100% | [6] |

| Val-Cit | Mouse | Half-life | ~2 days | [7] |

| Glu-Val-Cit (EVCit) | Mouse | Half-life | ~12 days | [7] |

Table 1: Comparative Plasma Stability of Val-Cit and its Analogs.

| Linker | Enzyme | Relative Cleavage Rate | Reference |

| Val-Cit | Cathepsin B | +++ | [1] |

| Phe-Lys | Cathepsin B | +++ | [1] |

| Val-Ala | Cathepsin B | Similar to Val-Cit | [8] |

| cBu-Cit | Cathepsin B | Similar Vmax/Km to Val-Cit | [9] |

| Val-Cit | Cathepsin L | Cleavable | [6] |

| Val-Cit | Cathepsin S | Cleavable | [6] |

| cBu-Cit | Cathepsin K | No significant effect | [9] |

Table 2: Comparative Enzymatic Cleavage of Different Linker Moieties.

Challenges and the Evolution of Val-Cit Linkers

Despite its widespread success, the archetypal Val-Cit linker is not without its challenges. A significant hurdle in preclinical development is its instability in mouse plasma. This instability is attributed to cleavage by carboxylesterase 1c (Ces1c), an enzyme present in murine plasma but not in human plasma.[7][10] This can lead to premature drug release in mouse models, potentially confounding efficacy and toxicity studies.[7]

Furthermore, while cathepsin B is the primary target for cleavage, studies have shown that other proteases, such as neutrophil elastase, can also cleave the Val-Cit linker, potentially leading to off-target toxicities like neutropenia.[11][12] The inherent hydrophobicity of the Val-Cit-PABC-MMAE construct can also lead to ADC aggregation, particularly at high drug-to-antibody ratios (DARs), which can affect pharmacokinetics and efficacy.[13]

These challenges have spurred the development of next-generation linkers aimed at improving stability and selectivity. Notable examples include:

-

Valine-Alanine (Val-Ala): This dipeptide exhibits similar cathepsin B cleavage kinetics to Val-Cit but can offer improved hydrophilicity and reduced aggregation.[8][]

-

Glutamic acid-Valine-Citrulline (EVCit): The addition of a glutamic acid residue at the N-terminus of the dipeptide significantly enhances stability in mouse plasma by sterically hindering the action of Ces1c, without compromising cathepsin-mediated cleavage.[6][7]

-

Cyclobutane-1,1-dicarboxamide-Citrulline (cBu-Cit): This peptidomimetic linker demonstrates increased selectivity for cathepsin B over other cathepsins.[9][]

dot

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful development and evaluation of ADCs employing Val-Cit linkers.

Synthesis of Mc-Val-Cit-PABC-MMAE

This protocol outlines a general solution-phase synthesis approach. Solid-phase synthesis methods are also commonly employed.

dot

Materials:

-

Fmoc-Val-OH, Fmoc-Cit-OH

-

p-aminobenzyl alcohol (PABA)

-

Coupling reagents (e.g., HATU, HOBt, DIPEA)

-

p-nitrophenyl chloroformate

-

Monomethyl auristatin E (MMAE)

-

Maleimidocaproyl chloride (Mc-Cl)

-

Solvents (DMF, DCM, etc.)

-

Purification system (e.g., HPLC)

Procedure:

-

Dipeptide Synthesis: Couple Fmoc-Val-OH to Fmoc-Cit-OH using standard peptide coupling conditions to form Fmoc-Val-Cit-OH.

-

PABC Attachment: Couple Fmoc-Val-Cit-OH to p-aminobenzyl alcohol to yield Fmoc-Val-Cit-PABA.

-

Activation of PABC: React Fmoc-Val-Cit-PABA with p-nitrophenyl chloroformate to activate the hydroxyl group of PABA, forming Fmoc-Val-Cit-PABA-PNP.

-

MMAE Conjugation: React the activated linker, Fmoc-Val-Cit-PABA-PNP, with MMAE to form the carbamate linkage, yielding Fmoc-Val-Cit-PAB-MMAE.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of valine using piperidine in DMF to give H2N-Val-Cit-PAB-MMAE.

-

Maleimide (B117702) Functionalization: React the deprotected drug-linker with maleimidocaproyl chloride to attach the maleimide group, yielding the final product, Mc-Val-Cit-PAB-MMAE.

-

Purification: Purify the final product using reverse-phase HPLC.

In Vitro Cathepsin B Cleavage Assay

This assay is crucial for confirming the susceptibility of the linker to enzymatic cleavage.

Materials:

-

ADC with Val-Cit linker

-

Human Cathepsin B (recombinant)

-

Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)

-

Quenching solution (e.g., acetonitrile (B52724) with internal standard)

-

LC-MS/MS system

Procedure:

-

Prepare ADC solution: Dilute the ADC to a final concentration of 1 µM in the assay buffer.

-

Prepare enzyme solution: Prepare a stock solution of Cathepsin B in assay buffer.

-

Initiate reaction: Add Cathepsin B to the ADC solution to a final concentration of 20 nM. Incubate at 37°C.

-

Time points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quench reaction: Immediately add the aliquot to the quenching solution to stop the enzymatic reaction.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload and remaining intact ADC over time.

Plasma Stability Assay

This assay evaluates the stability of the ADC in a biological matrix.

Materials:

-

ADC with Val-Cit linker

-

Human plasma and/or mouse plasma

-

Incubator at 37°C

-

Analytical method to quantify intact ADC (e.g., ELISA, HIC-HPLC, LC-MS)

Procedure:

-

Spike ADC into plasma: Add the ADC to plasma to a final concentration (e.g., 100 µg/mL).

-

Incubation: Incubate the plasma samples at 37°C.

-

Time points: At various time points (e.g., 0, 1, 3, 7, 14 days), collect aliquots of the plasma samples.

-

Sample storage: Store the collected aliquots at -80°C until analysis.

-

Analysis: Quantify the concentration of intact ADC in each sample using a validated analytical method. Calculate the half-life of the ADC in plasma.

Conclusion and Future Perspectives

The discovery and development of the Val-Cit linker have been instrumental in the clinical success of numerous ADCs, including Adcetris® and Polivy®. Its ability to provide stable systemic circulation and efficient, selective payload release within tumor cells has set a high benchmark for linker technology. However, the challenges of mouse plasma instability and potential for off-target cleavage have driven innovation, leading to the development of next-generation linkers with improved properties. As our understanding of tumor biology and the intricacies of ADC pharmacology deepens, the continued evolution of linker technology, building on the foundational principles of the Val-Cit dipeptide, will be crucial in designing safer and more effective targeted cancer therapies.

References

- 1. Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. communities.springernature.com [communities.springernature.com]

- 8. Advances in ADC Linker Research | AxisPharm [axispharm.com]

- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Propionyl-Val-Cit-OH: An In-Depth Technical Guide to its Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propionyl-Val-Cit-OH is a chemical entity that can be considered a fragment of a larger linker system used in the development of Antibody-Drug Conjugates (ADCs). Specifically, it comprises the dipeptide valine-citrulline (Val-Cit), which is a well-established cathepsin B-cleavable linker, capped with a propionyl group. The safety and toxicity profile of propionyl-Val-Cit-OH as a standalone molecule has not been extensively studied. This guide provides an inferred safety profile by examining the toxicology of its individual components—propionic acid, L-valine, and L-citrulline—and by analyzing the known behavior and catabolism of Val-Cit linkers in preclinical and clinical settings. The primary toxicity concerns related to Val-Cit linkers in ADCs stem from the premature cleavage of the linker in systemic circulation, leading to off-target release of the cytotoxic payload. The inherent toxicity of the propionyl-Val-Cit-OH fragment itself is expected to be low, based on the profiles of its constituents.

Introduction to Propionyl-Val-Cit-OH

Propionyl-Val-Cit-OH is a derivative of the Val-Cit dipeptide linker. In the context of ADCs, the Val-Cit linker is designed to be stable in the bloodstream and to be selectively cleaved by cathepsin B, an enzyme that is often overexpressed in the tumor microenvironment. This enzymatic cleavage releases the conjugated cytotoxic drug at the target site. Propionyl-Val-Cit-OH represents a potential catabolite of an ADC where the linker has been cleaved and the propionyl group is present as a remnant of a larger chemical structure.

Inferred Safety and Toxicity Profile

Due to the lack of direct toxicological studies on propionyl-Val-Cit-OH, its safety profile is inferred from the known properties of its components.

Propionic Acid

Propionic acid is a naturally occurring carboxylic acid. It is generally recognized as safe (GRAS) by the FDA for use as a food additive.

| Parameter | Value | Species | Route | Reference |

| LD50 | 3,500 - 4,200 mg/kg | Rat | Oral | [1] |

| LD50 | 3,235 mg/kg | Rat (female) | Dermal | [2] |

| Flash Point | 51 - 52 °C | - | - | [3][4] |

| Hazards | Skin and eye burns, respiratory tract irritation | Human | Inhalation, Dermal, Ocular | [2][4] |

Table 1: Toxicological Data for Propionic Acid

L-Valine

L-valine is an essential amino acid and a fundamental component of proteins in humans. It is not classified as a hazardous substance.

| Parameter | Value | Species | Route | Reference |

| LD50 | >2,000 mg/kg bw | Rat (female) | Oral | [5] |

| LD50 | 5,390 mg/kg | Rat | Intraperitoneal | [6] |

| LC50 | >5,260 mg/m³ | Rat | Inhalation (4h) | [6] |

| Carcinogenicity | Not identified as a carcinogen | - | - | [5] |

| Chronic Effects | No information available | - | - | [5] |

Table 2: Toxicological Data for L-Valine

L-Citrulline

L-citrulline is a non-essential amino acid that plays a role in the urea (B33335) cycle. It is available as a dietary supplement and is generally considered safe at recommended doses.

| Parameter | Value | Species | Route | Reference |

| Recommended Daily Dose | 3 - 6 grams | Human | Oral | [7] |

| Maximum Effective Dose | 10 grams | Human | Oral | [7] |

| Potential Side Effects (High Doses) | Gastrointestinal issues, nausea, bloating, headaches | Human | Oral | [7] |

Table 3: Safety Information for L-Citrulline

Catabolism and In Vivo Fate of Val-Cit Linkers

The primary mechanism of action for Val-Cit linkers in ADCs is their cleavage by cathepsin B within the lysosome of target tumor cells. This process is designed to release the cytotoxic payload.

The fate of the linker fragment, such as propionyl-Val-Cit-OH, following payload release is not extensively documented. It is presumed to be further metabolized into its constituent amino acids and propionic acid, which would then enter their respective metabolic pathways.

Potential for Immunogenicity

Peptide-based linkers and their fragments have the potential to be immunogenic, leading to the formation of anti-drug antibodies (ADAs).

An immune response against the linker fragment could potentially alter the pharmacokinetics and efficacy of the ADC and, in rare cases, lead to adverse events. However, the small size and peptide nature of propionyl-Val-Cit-OH would likely make it a weak immunogen on its own. The immunogenicity risk is generally considered for the entire ADC construct.

Experimental Protocols

As no direct toxicological studies on propionyl-Val-Cit-OH were identified, this section outlines general experimental protocols relevant to assessing the safety of such a molecule.

In Vitro Cytotoxicity Assay

-

Objective: To determine the direct cytotoxic effect of propionyl-Val-Cit-OH on various cell lines.

-

Methodology:

-

Culture relevant human cell lines (e.g., hepatocytes, renal proximal tubule cells, and a panel of tumor cell lines).

-

Expose cells to a range of concentrations of propionyl-Val-Cit-OH for a specified duration (e.g., 24, 48, 72 hours).

-

Assess cell viability using a standard method such as MTT, XTT, or CellTiter-Glo assay.

-

Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

-

In Vivo Acute Toxicity Study

-

Objective: To determine the acute toxicity and lethal dose (LD50) of propionyl-Val-Cit-OH in an animal model.

-

Methodology:

-

Use a suitable animal model (e.g., mice or rats).

-

Administer single escalating doses of propionyl-Val-Cit-OH via a relevant route (e.g., intravenous or intraperitoneal).

-

Observe animals for a defined period (e.g., 14 days) for signs of toxicity, morbidity, and mortality.

-

Perform gross necropsy and histopathological examination of major organs.

-

Determine the LD50 using appropriate statistical methods.

-

In Vitro Plasma Stability Assay

-

Objective: To assess the stability of propionyl-Val-Cit-OH in plasma.

-

Methodology:

-

Incubate propionyl-Val-Cit-OH in human and relevant animal species plasma at 37°C.

-

Collect samples at various time points.

-

Analyze the concentration of the parent compound using a validated analytical method (e.g., LC-MS/MS).

-

Determine the half-life of the compound in plasma.

-

Conclusion

The safety and toxicity profile of propionyl-Val-Cit-OH is not well-defined through direct experimental evidence. However, based on the known toxicological profiles of its constituent parts—propionic acid, L-valine, and L-citrulline—it is reasonable to infer a low level of inherent toxicity for the molecule itself. The primary safety considerations for Val-Cit linkers in the context of ADCs remain centered on the stability of the linker in circulation and the potential for off-target toxicity due to premature release of the highly potent cytotoxic payload. Future research focusing on the metabolism and potential biological activity of ADC linker fragments would be beneficial for a more complete understanding of their safety profile.

References

An In-depth Technical Guide to the Core Principles of Cleavable ADC Linkers

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting these two moieties, dictates the stability, efficacy, and safety of the ADC. Cleavable linkers are designed to be stable in systemic circulation and undergo specific cleavage to release the cytotoxic payload within the tumor microenvironment or inside cancer cells. This targeted release mechanism is paramount for maximizing on-target efficacy while minimizing off-target toxicities.

This technical guide provides a comprehensive overview of the fundamental principles of cleavable linkers used in ADCs. It delves into the various cleavage mechanisms, presents quantitative data for linker performance, and offers detailed protocols for key experimental evaluations.

Mechanisms of Cleavable Linkers

Cleavable linkers are broadly categorized based on the physiological trigger that induces their cleavage. The three primary mechanisms are enzymatic cleavage, pH-sensitive hydrolysis, and glutathione-mediated reduction.

Protease-Sensitive Linkers

Protease-sensitive linkers are designed to be substrates for proteases, such as cathepsins, that are highly expressed in the lysosomes of tumor cells.[1] These linkers commonly incorporate a dipeptide sequence, with the valine-citrulline (Val-Cit) pair being the most extensively studied and utilized.[2][3] Upon internalization of the ADC and its trafficking to the lysosome, cathepsin B cleaves the amide bond, initiating the release of the payload, often through a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC).[4][5]

pH-Sensitive Linkers

pH-sensitive linkers, also known as acid-labile linkers, exploit the lower pH of endosomal (pH 5.5-6.2) and lysosomal (pH 4.5-5.0) compartments compared to the physiological pH of blood (pH 7.4).[6][7] Hydrazone linkers are a prominent example of this class.[8][9] The acidic environment within the cell catalyzes the hydrolysis of the hydrazone bond, leading to the release of the cytotoxic drug.[6] However, some hydrazone linkers can exhibit instability in circulation, which may lead to premature drug release.[8][9]

Glutathione-Sensitive Linkers

Glutathione-sensitive linkers are based on disulfide bonds, which are stable in the bloodstream but are readily cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (B108866) (GSH) is significantly higher than in the plasma.[10] This differential in GSH concentration allows for selective payload release inside the target cells.[10] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[8]

Data Presentation: Quantitative Comparison of Cleavable Linkers

The choice of a cleavable linker has a profound impact on the stability, potency, and overall therapeutic index of an ADC. The following tables summarize key quantitative data from comparative studies of different linker technologies.

Table 1: Plasma Stability of Cleavable Linkers

A critical attribute of an ADC linker is its stability in systemic circulation. Premature release of the payload can lead to off-target toxicity and reduced efficacy.[8][11]

| Linker Type | Linker Example | Half-life in Human Plasma | Key Findings |

| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days | Highly stable in human plasma, but can be less stable in mouse plasma due to the presence of carboxylesterases.[8] |

| Protease-Sensitive | Valine-Alanine (Val-Ala) | Stable | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[8] |

| pH-Sensitive | Hydrazone | ~2 days | Demonstrates pH-dependent hydrolysis but can exhibit instability in circulation, leading to premature drug release.[8][9] |

| Glutathione-Sensitive | Disulfide | Variable | Stability can be modulated by steric hindrance around the disulfide bond.[8] |

| Enzyme-Sensitive (Other) | β-Glucuronide | Highly Stable | Shows greater stability and efficacy in vivo compared to some peptide linkers, but may have tolerability issues.[12] |

| Enzyme-Sensitive (Other) | Sulfatase-Cleavable | High (over 7 days in mouse plasma) | Demonstrates high plasma stability and potent in vitro cytotoxicity.[4][9] |

Note: The data presented are illustrative and can vary based on the specific antibody, payload, and experimental conditions.

Table 2: In Vitro Cytotoxicity of ADCs with Cleavable Linkers

The in vitro cytotoxicity of an ADC is a measure of its potency against cancer cell lines and is typically expressed as the half-maximal inhibitory concentration (IC50).

| Linker Type | Linker Example | Payload | Target Cell Line (Antigen) | IC50 (pM) | Key Findings |

| Protease-Sensitive | Valine-Citrulline (Val-Cit) | MMAE | HER2+ | 14.3 | Potent cytotoxicity, but efficacy can be influenced by the level of protease expression in tumor cells.[9] |

| Protease-Sensitive | Valine-Alanine (Val-Ala) | MMAE | HER2+ | 92 | Effective cleavage and potent cytotoxicity.[4] |

| pH-Sensitive | Hydrazone | Calicheamicin | CD33+ | - | Efficacious but with potential for off-target toxicity due to linker instability.[9] |

| Enzyme-Sensitive (Other) | β-Glucuronide | MMAE | CD70+ | - | High potency and stability.[12] |

| Enzyme-Sensitive (Other) | Sulfatase-Cleavable | MMAE | HER2+ | 61 | Highly potent with excellent plasma stability.[4] |

| Non-Cleavable | SMCC | DM1 | HER2+ | 609 | Lower potency compared to some cleavable linkers, but high stability.[4] |

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. The data are for comparative purposes.

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of drug deconjugation in plasma from different species.[13]

Methodology:

-

ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) and a control sample in PBS.[13]

-

Incubation: Incubate the samples at 37°C with gentle shaking.[13]

-

Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144, 168 hours) and immediately freeze them at -80°C.[8]

-

Sample Analysis:

-

To measure intact ADC:

-

Capture the ADC from the plasma sample using an affinity method (e.g., Protein A or Protein G beads).[14]

-

Wash the captured ADC to remove non-specifically bound plasma proteins.

-

Elute the intact ADC.

-

Analyze the eluted ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.[14]

-

-

To measure released payload:

-

-

Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to calculate the half-life (t1/2) of the ADC in plasma.[8]

Cathepsin B Cleavage Assay

Objective: To determine the rate of payload release from a protease-sensitive ADC in the presence of cathepsin B.[2]

Methodology:

-

Enzyme Activation: Activate recombinant human cathepsin B by incubating it with an activation buffer containing a reducing agent like dithiothreitol (B142953) (DTT) at 37°C.[2]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the ADC (e.g., 1 µM) in an appropriate assay buffer (e.g., pH 5.0-6.0).[2][17]

-

Initiation of Reaction: Start the cleavage reaction by adding the activated cathepsin B (e.g., 20 nM) to the reaction mixture.[2][17]

-

Incubation: Incubate the reaction mixture at 37°C.[2]

-

Time-Point Sampling and Quenching: At various time points, withdraw an aliquot and quench the reaction by adding a quenching solution (e.g., 2% formic acid or a protease inhibitor cocktail).[2]

-

Sample Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.[1]

-

Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.[18][19][20]

Methodology:

-

Cell Seeding: Seed target antigen-positive and antigen-negative (as a control) cells into 96-well plates at an appropriate density and allow them to adhere overnight.[18][20]

-

ADC Treatment: Treat the cells with serial dilutions of the ADC, a control antibody, and the free payload.[21]

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for the cytotoxic effect to manifest (typically 48-144 hours).[18][20]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[18][20]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[18][21]

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[18]

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.[21]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. benchchem.com [benchchem.com]

- 3. njbio.com [njbio.com]

- 4. Sulfatase-cleavable linkers for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 7. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A sensitive and rapid LC-MS/MS assay for quantitation of free payload Aur0101 from antibody drug conjugate (ADC) PYX-201 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

The Propionyl-Val-Cit Linker: A Technical Guide for Drug Development Professionals

Introduction: The propionyl-Val-Cit linker is a critical component in the design of antibody-drug conjugates (ADCs), a powerful class of targeted therapeutics. This cleavable linker system is engineered to be stable in systemic circulation and to release its cytotoxic payload selectively within the lysosomal compartment of target cancer cells. This technical guide provides an in-depth overview of the propionyl-Val-Cit linker, including its chemical properties, mechanism of action, and relevant experimental protocols for its evaluation.

CAS Number: The CAS number for the acid form of the propionyl-Val-Cit linker, specifically Acid-propionylamino-Val-Cit-OH, is 2098907-84-5[1].

Core Principles and Mechanism of Action

The functionality of the propionyl-Val-Cit linker is predicated on its selective cleavage by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment. The valine-citrulline dipeptide serves as a specific recognition motif for Cathepsin B.

Upon binding of the ADC to its target antigen on the cancer cell surface, the complex is internalized via endocytosis and trafficked to the lysosome. The acidic environment of the lysosome and the high concentration of proteases like Cathepsin B lead to the enzymatic cleavage of the peptide bond between the citrulline residue and the adjacent p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer. This cleavage event initiates a cascade that results in the release of the active cytotoxic payload into the cytoplasm, leading to cancer cell death.

Quantitative Data Summary

The stability and efficacy of ADCs employing Val-Cit-based linkers are critical parameters evaluated during preclinical development. The following tables summarize key quantitative data related to these linkers.

| Parameter | Species | Matrix | Half-life (t1/2) | Reference |

| Stability | Human | Plasma | > 7 days | [2] |

| Stability | Mouse | Plasma | Hydrolyzed within 1 hour | [2][3] |

| Stability | Ces1C-knockout Mouse | Plasma | Highly stable | [3] |

| Stability | Monkey | Plasma | 9.6 days (for Mc-Val-Cit-PABOH) | [4] |

Table 2: Comparative In Vitro Cytotoxicity of ADCs with Val-Cit Linkers

| Payload | Target Cell Line | IC50 (pmol/L) | Reference |

| MMAE | HER2+ | 14.3 | [3] |

| MMAE | HER2+ | 8.8 (with β-galactosidase-cleavable linker) | [3] |

| Val-Ala containing ADC | HER2+ | 92 | [3] |

| Non-cleavable ADC | HER2+ | 609 | [3] |

Experimental Protocols

Accurate evaluation of the performance of a propionyl-Val-Cit linker is essential. Below are detailed protocols for key in vitro assays.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma from different species.

Materials:

-

Antibody-Drug Conjugate (ADC) with propionyl-Val-Cit linker

-

Human, mouse, and rat plasma (sodium heparin as anticoagulant)

-

Phosphate-buffered saline (PBS)

-

Affinity chromatography resin (e.g., Protein A or G)

-

LC-MS/MS system

Procedure:

-

Incubate the ADC in plasma at 37°C at a concentration of 100 µg/mL.

-

Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

-

At each time point, capture the ADC from the plasma using Protein A/G resin.

-

Elute the ADC from the resin.

-

Analyze the eluate by LC-MS/MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.

-

Analyze the plasma supernatant to quantify the amount of released payload.

Protocol 2: Cathepsin B Cleavage Assay

Objective: To confirm the specific enzymatic cleavage of the propionyl-Val-Cit linker by Cathepsin B and to determine the cleavage kinetics.

Materials:

-

ADC with propionyl-Val-Cit linker

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT)

-

Stop solution (e.g., 1% trifluoroacetic acid)

-

HPLC system

Procedure:

-

Activate the recombinant Cathepsin B according to the manufacturer's instructions.

-

Incubate the ADC with the activated Cathepsin B in the assay buffer at 37°C.

-

Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Stop the reaction by adding the stop solution.

-

Analyze the samples by reverse-phase HPLC to quantify the amount of released payload.

-

Calculate the percentage of payload release at each time point.

Signaling Pathways and Experimental Workflows

Visualizing the complex processes involved in ADC function and analysis is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the mechanism of action and a typical experimental workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Propionyl-Val-Cit-OH: A Cleavable Linker for Targeted Drug Delivery

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological mechanism of Propionyl-Val-Cit-OH. This dipeptide derivative is a critical component in the design of advanced drug delivery systems, particularly as a cleavable linker in Antibody-Drug Conjugates (ADCs). Its specific cleavage by lysosomal enzymes, such as Cathepsin B, allows for the targeted release of cytotoxic agents within cancer cells, enhancing therapeutic efficacy while minimizing off-target toxicity.

Core Physical and Chemical Properties

Propionyl-Val-Cit-OH is a custom peptide derivative whose properties are crucial for its function as a stable yet cleavable linker. The following tables summarize its key physical and chemical characteristics based on available data.

General and Chemical Properties

| Property | Value | Source |

| Chemical Name | Acid-propionylamino-Val-Cit-OH | [1] |

| Synonyms | N-(3-Carboxypropanoyl)-L-valyl-L-citrulline | |

| CAS Number | 2098907-84-5 | [1] |

| Molecular Formula | C₁₅H₂₆N₄O₇ | [1] |

| Molecular Weight | 374.39 g/mol | |

| Purity | Typically >96% | [1] |

Physicochemical Data (Predicted)

| Property | Predicted Value |

| logP | -1.07 |

| Density | 1.299 ± 0.06 g/cm³ |

| Boiling Point | 769.8 ± 60.0 °C |

| Flash Point | 419.4 ± 32.9 °C |

| Vapor Pressure | 0.0 ± 5.7 mmHg at 25°C |

| Refractive Index | 1.530 |

Note: Experimental melting points for similar linear dipeptides, such as glycyl-L-alanine and L-alanyl-glycine, are often in the range of 200-260°C, but these compounds often decompose before melting under standard calorimetric conditions.[2][3][4]

Biological Mechanism: Enzymatic Cleavage Pathway

The Val-Cit (valine-citrulline) motif is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment. This targeted cleavage is the cornerstone of its utility in ADCs.

Experimental Protocols

Synthesis of Propionyl-Val-Cit-OH

This protocol outlines a representative synthetic route for Propionyl-Val-Cit-OH based on standard solution-phase peptide coupling chemistry.

Step 1: Synthesis of N-Propionyl-L-Valine

-

Dissolve L-valine in a suitable aqueous alkaline solution (e.g., 1M Sodium Hydroxide).

-

Cool the solution to 0-5°C in an ice bath.

-

Add propionic anhydride dropwise to the stirred solution while maintaining the temperature and a basic pH (pH 8-9) by the concurrent addition of a base.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to precipitate the N-propionyl-L-valine product.

-

Filter, wash with cold water, and dry the product under vacuum.

Step 2: Coupling of N-Propionyl-L-Valine and L-Citrulline

-

Dissolve N-propionyl-L-valine in a suitable aprotic solvent such as Dimethylformamide (DMF).

-

Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) to the solution to activate the carboxylic acid.

-

In a separate flask, dissolve L-citrulline in DMF (with the addition of base if necessary to aid solubility).

-

Add the L-citrulline solution to the activated N-propionyl-L-valine solution.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 12-24 hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

Step 3: Purification

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO/water mixture).

-

Purify the Propionyl-Val-Cit-OH by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final product as a solid.

In Vitro Enzymatic Cleavage Assay

This protocol provides a method to quantify the cleavage of Propionyl-Val-Cit-OH (or an ADC containing this linker) by Cathepsin B.

Materials:

-

Propionyl-Val-Cit-OH substrate

-

Recombinant Human Cathepsin B

-

Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, pH 5.5 (DTT should be added fresh)

-

Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

-

96-well microplate

-

Incubator set to 37°C

-

LC-MS system for analysis

Protocol:

-

Substrate Preparation: Prepare a stock solution of Propionyl-Val-Cit-OH in DMSO (e.g., 10 mM). Dilute this stock solution in Assay Buffer to the desired final concentration for the assay.

-

Enzyme Activation: Thaw the Cathepsin B stock solution on ice. Dilute the enzyme in pre-warmed (37°C) Assay Buffer to the desired working concentration. Pre-incubate the diluted enzyme at 37°C for 15 minutes to ensure full activation.

-

Reaction Setup:

-

In a 96-well plate, add 45 µL of pre-warmed Assay Buffer to each well.

-

Add 5 µL of the diluted substrate solution to each well.

-

Include a "no-enzyme" control by adding 50 µL of Assay Buffer instead of the enzyme solution.

-

-

Reaction Initiation: Start the reaction by adding 50 µL of the activated Cathepsin B working solution to the substrate-containing wells. The final reaction volume will be 100 µL.

-

Incubation: Incubate the plate at 37°C.

-

Time Points and Quenching: At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by transferring a 20 µL aliquot from each well to a new plate containing 80 µL of the Quenching Solution.

-

Analysis: Analyze the quenched samples by LC-MS to quantify the remaining intact substrate and/or the formation of the cleaved product over time. This data can be used to determine the rate of cleavage.

This guide serves as a foundational resource for the application of Propionyl-Val-Cit-OH in advanced drug development. For specific applications, further optimization of the outlined protocols may be necessary.

References

Methodological & Application

Synthesis Protocol for Ac-propionylamino-Val-Cit-OH: A Key Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction: Ac-propionylamino-Val-Cit-OH is a crucial dipeptide linker utilized in the development of antibody-drug conjugates (ADCs). ADCs are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug.[1] The linker component plays a critical role in the stability and efficacy of an ADC, ensuring that the cytotoxic payload remains attached to the antibody in circulation and is efficiently released at the target tumor site.

Mechanism of Action: The Val-Cit (valine-citrulline) motif is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[2][3] This enzymatic cleavage ensures that the cytotoxic payload is released intracellularly within the target cancer cells, minimizing off-target toxicity.[3][4] The propionylamino group at the N-terminus can influence the physicochemical properties of the linker.

Applications: This linker is primarily used in the synthesis of cleavable ADCs for cancer therapy.[1][3] Researchers in oncology, medicinal chemistry, and pharmaceutical development utilize this and similar linkers to construct novel ADCs for preclinical and clinical evaluation.

Experimental Protocols

This section details a plausible synthetic route for Ac-propionylamino-Val-Cit-OH, compiled from established peptide synthesis methodologies. The synthesis can be performed using either solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The following protocol outlines a solution-phase approach.

Materials:

-

Fmoc-L-Citrulline (Fmoc-Cit-OH)

-

Fmoc-L-Valine (Fmoc-Val-OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Propionic anhydride (B1165640)

-

Triethylamine (B128534) (TEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Trifluoroacetic acid (TFA)

-

Water

-

TIS (Triisopropylsilane)

-

Standard laboratory glassware and purification equipment (HPLC, flash chromatography)

Protocol 1: Synthesis of Fmoc-Val-Cit-OH

-

Activation of Fmoc-Val-OH: In a round-bottom flask, dissolve Fmoc-Val-OH (1.2 eq) and N-Hydroxysuccinimide (NHS) (1.2 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) and stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

-

Fmoc-Citrulline Deprotection: In a separate flask, dissolve Fmoc-Cit-OH (1.0 eq) in a 20% solution of piperidine in DMF. Stir for 30 minutes at room temperature to remove the Fmoc protecting group.

-

Purification of H-Cit-OH: After deprotection, precipitate the product (H-Cit-OH) by adding cold diethyl ether. Centrifuge to collect the solid and wash with diethyl ether to remove residual piperidine. Dry the product under vacuum.

-

Peptide Coupling: Dissolve the dried H-Cit-OH in DMF and add triethylamine (TEA) (2.0 eq). Add the activated Fmoc-Val-OSu solution from step 1 to this mixture. Stir the reaction at room temperature overnight.

-

Work-up and Purification: Monitor the reaction by TLC or HPLC. Once complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Acidify the filtrate with 1N HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography to obtain Fmoc-Val-Cit-OH.

Protocol 2: N-terminal Propionylation and Final Deprotection

-

Fmoc Deprotection of Dipeptide: Dissolve the purified Fmoc-Val-Cit-OH (1.0 eq) in a 20% solution of piperidine in DMF. Stir for 30 minutes at room temperature.

-

Purification of H-Val-Cit-OH: Precipitate the deprotected dipeptide (H-Val-Cit-OH) with cold diethyl ether, wash, and dry as described in Protocol 1, step 3.

-

Propionylation: Dissolve the dried H-Val-Cit-OH in DMF and add triethylamine (TEA) (3.0 eq). Cool the solution to 0°C and add propionic anhydride (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Final Deprotection and Purification: To remove any remaining protecting groups from the side chains, treat the product with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours. Precipitate the final product, Ac-propionylamino-Val-Cit-OH, in cold diethyl ether. Purify the final compound by reverse-phase HPLC.

Quantitative Data Summary

| Step | Product | Typical Yield (%) | Purity (%) (by HPLC) |

| Peptide Coupling | Fmoc-Val-Cit-OH | 70-85 | >95 |

| Propionylation & Deprot. | Ac-propionylamino-Val-Cit-OH | 60-75 | >98 |

Note: Yields are indicative and can vary based on reaction scale and purification efficiency.

Visualizations

Diagram 1: Synthetic Workflow

Caption: Workflow for the synthesis of Ac-propionylamino-Val-Cit-OH.

Diagram 2: ADC Mechanism of Action

Caption: Mechanism of antibody-drug conjugate action with a Val-Cit linker.

References

Application Notes and Protocols for the Conjugation of Propionyl-Val-Cit to an Antibody

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. This approach minimizes systemic toxicity while maximizing efficacy at the tumor site. A critical component of an ADC is the linker, which connects the antibody to the potent payload. The valine-citrulline (Val-Cit) dipeptide linker is a widely utilized, cathepsin B-cleavable linker that ensures payload release within the target cell's lysosome.

This document provides a detailed protocol for the conjugation of a propionyl-Val-Cit-based payload to a monoclonal antibody. The methodology focuses on the widely used maleimide-thiol conjugation chemistry, which involves the reaction of a maleimide-functionalized drug-linker with free thiol groups on the antibody. These thiol groups are typically generated by the selective reduction of interchain disulfide bonds in the antibody's hinge region. The resulting N-propionyl thiosuccinimide linkage, formed upon hydrolysis of the initial succinimide (B58015) ring, offers enhanced stability.[1][2]

Principle of the Method

The conjugation process is a multi-step procedure that begins with the preparation of the antibody, followed by the controlled reduction of its disulfide bonds to generate reactive sulfhydryl groups. Subsequently, the maleimide-activated propionyl-Val-Cit drug-linker is added to the reduced antibody, leading to the formation of a stable thioether bond. The final steps involve the purification of the resulting ADC to remove unconjugated drug-linker and other impurities, and its characterization to determine critical quality attributes such as the drug-to-antibody ratio (DAR).

Materials and Reagents

-

Monoclonal antibody (mAb)

-

Propionyl-Val-Cit-PABC-Maleimide (or a similar maleimide-activated Val-Cit drug-linker)

-

Tris(2-carboxyethyl)phosphine hydrochloride (TCEP HCl)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

EDTA (Ethylenediaminetetraacetic acid)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

-

Purification columns (e.g., Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC))

-

Ammonium Sulfate

-

Sodium Phosphate

-

Isopropyl Alcohol

-

Acetonitrile (ACN)

-

Formic Acid (FA)

Experimental Protocols

Antibody Preparation and Buffer Exchange

Objective: To prepare the antibody in a suitable buffer for the reduction and conjugation reactions.

Protocol:

-

Buffer Exchange: The antibody should be buffer-exchanged into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4). This can be achieved using dialysis, tangential flow filtration (TFF), or desalting columns. The buffer should be free of any amine- or sulfhydryl-containing substances.

-

Concentration Adjustment: Adjust the antibody concentration to a range of 5-10 mg/mL. The optimal concentration may need to be determined empirically.

-

Purity Check: Ensure the purity of the antibody solution using methods like SDS-PAGE or SEC.

Reduction of Antibody Disulfide Bonds

Objective: To selectively reduce the interchain disulfide bonds in the antibody hinge region to generate free thiol groups for conjugation.

Protocol:

-

Prepare TCEP Stock Solution: Prepare a fresh stock solution of TCEP HCl (e.g., 10 mM) in the conjugation buffer.

-

Reduction Reaction: Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is a 2.5 to 5-fold molar excess of TCEP per mole of antibody.[3]

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.[3] The optimal incubation time and temperature may need to be optimized for the specific antibody.

-

Removal of Reducing Agent: Immediately before conjugation, remove the excess TCEP using a desalting column equilibrated with degassed conjugation buffer. This step is crucial to prevent the reaction of TCEP with the maleimide (B117702) linker.

Conjugation of Propionyl-Val-Cit-Maleimide to the Antibody

Objective: To covalently link the maleimide-activated drug-linker to the reduced antibody.

Protocol:

-

Prepare Drug-Linker Solution: Dissolve the propionyl-Val-Cit-maleimide payload in an appropriate organic solvent like DMSO to prepare a concentrated stock solution (e.g., 10 mM).

-

Conjugation Reaction: Add the drug-linker solution to the reduced antibody solution. A molar excess of the drug-linker (typically 5-10 fold over the antibody) is used to drive the reaction. The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should be kept low (ideally <10%) to avoid antibody denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[4] The reaction should be protected from light.

-

Quenching the Reaction (Optional): The reaction can be quenched by adding a molar excess of a thiol-containing reagent like N-acetylcysteine.

Purification of the Antibody-Drug Conjugate

Objective: To remove unconjugated drug-linker, antibody aggregates, and other impurities from the ADC preparation.

Protocol:

-

Primary Purification: Size Exclusion Chromatography (SEC) is commonly used to separate the ADC from excess, unreacted drug-linker and solvent.[5] The column should be equilibrated with a suitable formulation buffer.

-

Further Purification (Optional): Hydrophobic Interaction Chromatography (HIC) can be employed to separate ADCs with different drug-to-antibody ratios (DAR) and to remove aggregates.[6][7] This technique separates molecules based on their hydrophobicity.

Characterization of the Antibody-Drug Conjugate

Objective: To determine the critical quality attributes of the ADC, including the drug-to-antibody ratio (DAR), purity, and aggregation state.

Protocol:

-

Drug-to-Antibody Ratio (DAR) Determination:

-

Hydrophobic Interaction Chromatography (HIC-HPLC): This is a widely used method to determine the DAR distribution.[6][7][8] ADCs with different numbers of conjugated drugs will have different hydrophobicities and will elute as distinct peaks. The average DAR can be calculated from the peak areas.[6]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a precise measurement of the molecular weight of the different ADC species, allowing for the accurate determination of the DAR.[9][10][11][12]

-

-

Purity and Aggregation Analysis:

-

Size Exclusion Chromatography (SEC-HPLC): SEC is used to assess the purity of the ADC and to quantify the amount of high molecular weight species (aggregates).[5]

-

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the ADC under reducing and non-reducing conditions to confirm conjugation.

-

Data Presentation

The following tables summarize typical quantitative data for Val-Cit linker-based ADCs produced via maleimide-thiol conjugation.

Table 1: Typical Reaction Parameters for Antibody-Drug Conjugation

| Parameter | Typical Range | Reference |

| Antibody Concentration | 5 - 10 mg/mL | - |

| Molar Excess of TCEP | 2.5 - 5 fold | [3] |

| Reduction Incubation Time | 1 - 2 hours | [3] |

| Reduction Temperature | 37°C | [3] |

| Molar Excess of Drug-Linker | 5 - 10 fold | [4] |

| Conjugation Incubation Time | 1 - 2 hours (RT) or Overnight (4°C) | [4] |

| Final DMSO Concentration | < 10% (v/v) | - |

Table 2: Key Quality Attributes of Val-Cit Linker ADCs

| Attribute | Method | Typical Values | Reference |

| Average Drug-to-Antibody Ratio (DAR) | HIC-HPLC, LC-MS | 2 - 4 | [13] |

| Purity (Monomer Content) | SEC-HPLC | > 95% | - |

| Aggregate Content | SEC-HPLC | < 5% | - |

| Residual Free Drug-Linker | RP-HPLC | < 1% | - |

| Plasma Stability (Half-life) | In vitro incubation followed by LC-MS | Highly variable, but stable in human plasma | [13][14][15] |

Visualizations

References

- 1. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. dynamic-biosensors.com [dynamic-biosensors.com]

- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 5. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. agilent.com [agilent.com]